molecular formula C15H13N5O2S B2768268 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 688793-56-8

2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2768268
CAS No.: 688793-56-8
M. Wt: 327.36
InChI Key: JWAYVWVBHASARJ-UHFFFAOYSA-N
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Description

2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrido[2,3-d]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and solvent choice can significantly affect the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the sulfanylidene group can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The oxo group in the pyrido[2,3-d]pyrimidin-4-one moiety can be reduced to a hydroxyl group.

  • Substitution: : The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

  • Substitution: : Electrophilic reagents like nitric acid or halogens (e.g., chlorine, bromine) are used.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of hydroxylated pyrido[2,3-d]pyrimidin-4-ones.

  • Substitution: : Introduction of nitro or halogen groups on the pyridine ring.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It has potential as a therapeutic agent, particularly in the treatment of diseases involving pyrimidine metabolism.

  • Industry: : It can be utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in pyrimidine metabolism, leading to the disruption of nucleotide synthesis. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique in its structure and potential applications compared to other pyrido[2,3-d]pyrimidine derivatives. Similar compounds include:

  • Pyrido[2,3-d]pyrimidin-5-one derivatives: : These compounds have different substitution patterns and may exhibit different biological activities.

  • Pyrimidino[4,5-d][1,3]oxazine derivatives: : These compounds have a different heterocyclic core and may have distinct chemical properties and applications.

Properties

CAS No.

688793-56-8

Molecular Formula

C15H13N5O2S

Molecular Weight

327.36

IUPAC Name

2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C15H13N5O2S/c21-12(18-8-10-4-1-2-6-16-10)9-20-14(22)11-5-3-7-17-13(11)19-15(20)23/h1-7H,8-9H2,(H,18,21)(H,17,19,23)

InChI Key

JWAYVWVBHASARJ-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CNC(=O)CN2C(=O)C3=C(NC2=S)N=CC=C3

solubility

not available

Origin of Product

United States

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